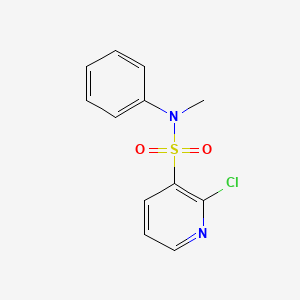
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile” would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry. Unfortunately, without specific data or a known structure, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving “4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile” would likely depend on the specific conditions and reagents used. Similar compounds have been used in the synthesis of polyphosphazenes and other complex organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile” would be determined by its specific chemical structure. Similar compounds like “4-(4-Iodophenoxy)phenol” are solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Safety and Hazards
The safety and hazards associated with “4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile” would depend on its specific chemical structure. Similar compounds have been associated with hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on “4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile” would likely depend on its specific properties and potential applications. Similar compounds have been used in the synthesis of polyphosphazenes, which have diverse properties and potential applications in areas such as drug delivery .
properties
IUPAC Name |
4-(4-iodophenoxy)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3INO/c15-14(16,17)13-7-12(4-1-9(13)8-19)20-11-5-2-10(18)3-6-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQFLLUPLJTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)



![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)


![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)

